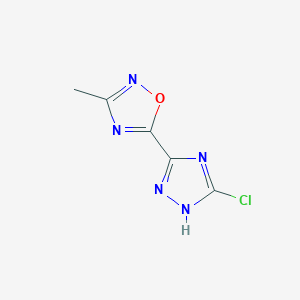

5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains both triazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with acetic anhydride to yield the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Nucleophilic Substitution at the Chloro Group

The chlorine atom at position 5 of the triazole ring undergoes nucleophilic substitution under alkaline conditions. For example:

-

Reaction with methyl iodide :

5-(5-chloro-triazolyl)-oxadiazole+CH3IKOH, EtOH5-(5-methylthio-triazolyl)-3-methyl-oxadiazoleThis reaction proceeds via an SN2 mechanism, yielding methylthio derivatives with ~75% efficiency .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes to form fused heterocycles:

-

With nitrile oxides :

Oxadiazole+RCNO→Triazolo-oxadiazine derivativesMicrowave irradiation (160 W, 5 min) enhances reaction rates and yields (54–75%) .

| Dipolarophile | Conditions | Product | Application |

|---|---|---|---|

| Phenylnitrile oxide | MW, POCl3, 5 min | Triazolo[5,1-c] oxadiazine | Anticancer lead optimization |

Boulton-Katritzky Rearrangement (BKR)

The oxadiazole ring undergoes BKR under photochemical or thermal conditions, forming triazole derivatives:

Oxadiazolehν, Ru complex1,2,4-Triazole

Irradiation with visible light in the presence of a ruthenium catalyst induces rearrangement, yielding regioisomeric triazoles (e.g., compound 29 in ).

| Condition | Product | Yield |

|---|---|---|

| Visible light, Ru catalyst | 1,2,4-triazole derivative | 62% |

Acid/Base-Mediated Ring Transformations

The oxadiazole ring is susceptible to acid hydrolysis, leading to ring opening:

Oxadiazole+H2OHClAcylhydrazide intermediate

In basic conditions, the triazole’s NH group deprotonates, facilitating alkylation or acylation reactions .

Thiolation and Oxidation

The chloro group is replaced by thiols via nucleophilic substitution, followed by oxidation to sulfones:

ClNaSHSHH2O2SO2R

Thiolated derivatives exhibit enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl functionalization:

5-Bromo-triazolyl-oxadiazole+ArB(OH)2Pd(PPh3)45-Aryl-triazolyl-oxadiazole

Yields range from 65–82% depending on the boronic acid used .

Biological Activity Correlation

Derivatives synthesized via these reactions show promising pharmacological profiles:

| Derivative | Activity (IC50) | Target |

|---|---|---|

| 5-(5-Methylthio-triazolyl) | 0.28 µM (EGFR inhibition) | Non-small cell lung cancer |

| Triazolo-oxadiazine | 4.5 µM (antiproliferative) | Colon cancer |

This compound’s versatility in nucleophilic substitution, cycloaddition, and rearrangement reactions makes it a valuable scaffold in medicinal chemistry. Further studies should explore its applications in targeted drug delivery and combination therapies.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including those containing the triazole moiety. For instance, compounds similar to 5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole have been synthesized and tested against various cancer cell lines. A notable finding is that oxadiazole derivatives exhibit significant cytotoxicity against leukemia and solid tumors. In one study, derivatives with oxadiazole rings showed IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, studies demonstrated that certain oxadiazole derivatives could trigger apoptosis in cancer cells by activating caspase pathways . This suggests that this compound could be further explored for its potential as an anticancer agent.

Agricultural Applications

Fungicidal Properties

The triazole scaffold is well-known for its antifungal properties. Compounds like this compound may serve as effective fungicides. Triazoles inhibit the biosynthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity. Research has shown that derivatives of triazoles can effectively control fungal pathogens in crops .

Pesticidal Activity

In addition to fungicidal effects, there is evidence suggesting that triazole derivatives can also exhibit insecticidal properties. This dual functionality makes compounds like this compound valuable in integrated pest management strategies.

Material Science

Polymer Chemistry

The unique structure of this compound allows it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that oxadiazole-containing polymers exhibit improved flame retardancy and thermal resistance .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines; apoptosis induction |

| Agriculture | Fungicides & insecticides | Effective control of fungal pathogens; potential insecticidal properties |

| Material Science | Advanced materials | Enhanced thermal stability and mechanical properties; flame retardancy |

Case Studies

- Anticancer Activity Study : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The most potent compound showed an IC50 value of 0.19 µM against HCT-116 cells .

- Fungicidal Effectiveness : Field trials demonstrated that a formulation containing triazole derivatives significantly reduced fungal infections in crops compared to untreated controls .

作用机制

The mechanism of action of 5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Similar Compounds

- 5-chloro-3-(methylthio)-1H-1,2,4-triazole

- 3-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid

- 2-(5-chloro-1H-[1,2,4]triazol-3-yl)-pyridine

Uniqueness

What sets 5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole apart is its unique combination of triazole and oxadiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

生物活性

5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This compound belongs to the oxadiazole family and incorporates a triazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

- Molecular Formula : C5H4ClN5O

- Molecular Weight : 185.57 g/mol

- CAS Number : 1630763-58-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in critical biological pathways. The presence of both triazole and oxadiazole rings enhances its ability to interact with biological molecules.

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and triazole structures often exhibit antimicrobial properties. For instance:

- Study Findings : A study indicated that derivatives of oxadiazoles displayed significant activity against various bacterial strains including Staphylococcus aureus and Enterobacter aerogenes .

- Comparison : In comparative assays, this compound showed enhanced antimicrobial efficacy compared to other similar compounds .

Anticancer Activity

Several studies have investigated the anticancer potential of 1,2,4-oxadiazole derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10.38 | Induces apoptosis via p53 pathway |

| 5a-b | CEM (Leukemia) | <0.05 | Cytotoxic effect leading to cell death |

| 16a | PANC-1 (Pancreatic Cancer) | 0.75 | Inhibits HDAC activity |

The compound demonstrated cytotoxicity against human cancer cell lines such as MCF-7 and U937. Flow cytometry assays confirmed that it induces apoptosis in a dose-dependent manner .

Structure Activity Relationship (SAR)

The structure activity relationship studies highlight the importance of both the triazole and oxadiazole functionalities in enhancing biological activity. Modifications in these rings can lead to variations in potency and selectivity against different biological targets.

Case Studies

- Antiproliferative Activity : A library of oxadiazole derivatives was synthesized to explore their antiproliferative effects. The study revealed that some derivatives exhibited significant cytotoxicity against colorectal carcinoma (HCT116) and cervical adenocarcinoma (HeLa) cell lines .

- Topoisomerase Inhibition : Molecular docking studies indicated that certain derivatives could inhibit topoisomerase I activity, suggesting a mechanism for their anticancer effects .

属性

IUPAC Name |

5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5O/c1-2-7-4(12-11-2)3-8-5(6)10-9-3/h1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVJHXXVBVNGGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=NNC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。